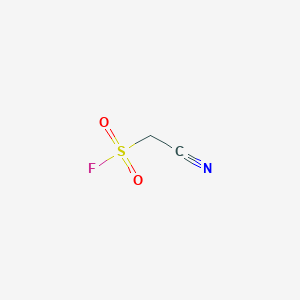

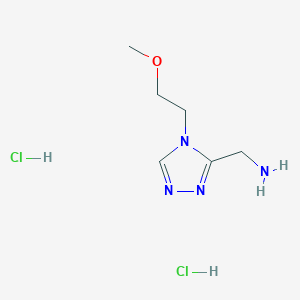

![molecular formula C13H7Cl2NOS B2569279 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile CAS No. 339014-61-8](/img/structure/B2569279.png)

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C13H7Cl2NOS . Its average mass is 296.172 Da and its monoisotopic mass is 294.962524 Da .

Molecular Structure Analysis

The molecular structure of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Polymerization

Electrosynthesis and Electrodissolution of Poly(2,5-di-(2-thienyl)pyrrole) : This compound was studied for its ability to form polymer films through electrogeneration from acetonitrile solutions. The polymerization process preferentially occurs through α-α′ positions and the electrogenerated polymer film is soluble in various organic solvents. Additionally, the reduced polymer form is soluble in LiClO4 acetonitrile solution, indicating potential uses in electrochemical applications (Carrasco et al., 1993).

Oxidized and Reduced Poly(2,5-di-(-2-thienyl)-pyrrole) : This research further explores the solubility of both oxidized and reduced states of the polymer in various solvents. The high solubility of the reduced state in particular media allows for quantitative electrodissolution of the polymer following the reduction process. This property could be significant in developing new electrochemical applications (Brillas et al., 1995).

Electrodissolution and Solubility

- Electrogeneration and Solubilities of Oxidized Poly(2,5-di-(-2-thienyl) -thiophene) : The study focuses on the reproducibility and productivity of polymer electrogeneration and its solubility in different organic solvents. The solubility characteristics of this polymer suggest potential uses in various solvent-based applications (Carrasco et al., 1996).

Cyanation Processes in Organic Synthesis

- Evaluation of Catalytic Systems for Cyanation of 2,3-Dichlorobenzoyl Chloride : This research assesses various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, a process relevant to the synthesis of pharmaceuticals like Lamotrigine. It explores the use of acetonitrile as a solvent to enhance reaction rates, which is relevant in organic synthesis and pharmaceutical manufacturing (Leitch et al., 2017).

Electrochemical Oxidation

- Electrochemical Oxidation of 2,5-di-(-2-thienyl)-pyrrole : This study delves into the electrochemical behavior of the compound, particularly focusing on its oxidation-polymerization on platinum. The findings contribute to understanding the electrochemical properties of the compound, which can be utilized in the development of conducting polymers and related applications (Otero et al., 1994).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NOS/c14-8-1-3-10(11(15)7-8)13(17)12-4-2-9(18-12)5-6-16/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOHXJWPZYSXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)

![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)

![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)

![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)

![2-[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2569218.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)